molecular formula C24H24O6 B041114 Nigrolineaxanthone V CAS No. 864516-31-4

Nigrolineaxanthone V

Cat. No. B041114
M. Wt: 408.4 g/mol
InChI Key: OCYZJBDJUYIHMM-UHFFFAOYSA-N
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Description

Xanthones are a class of compounds with a diverse range of biological activities. They are found in various natural sources, such as the Garcinia genus. Research has focused on synthesizing these compounds and understanding their structures and properties to explore their potential applications.

Synthesis Analysis

The synthesis of xanthones, including compounds similar to Nigrolineaxanthone V, often involves regioselective coupling reactions. For instance, a method described the synthesis of naturally occurring trihydroxyxanthones via a facile five-step process, leading to the production of related compounds like osajaxanthone and nigrolineaxanthone F with high yields (Mondal, Puranik, & Argade, 2006).

Molecular Structure Analysis

Xanthones from Garcinia nigrolineata, including nigrolineaxanthones A-I, were isolated and their structures were elucidated using spectroscopic data, highlighting the importance of NMR in determining the configurations of these complex molecules (Rukachaisirikul et al., 2003).

Chemical Reactions and Properties

The chemical behavior of xanthones can vary widely. For example, compounds isolated from Garcinia nigrolineata exhibited different activities, including antidiabetic and cytotoxic activities against cancer cell lines, showcasing the potential of these compounds for therapeutic applications (Phukhatmuen et al., 2022).

Physical Properties Analysis

The physical properties of xanthones, such as solubility and crystallinity, are crucial for their application and have been studied through methods like crystallography and thermal analysis. However, specific details on Nigrolineaxanthone V's physical properties were not found in the literature reviewed.

Chemical Properties Analysis

Xanthones exhibit a range of chemical properties, including antibacterial activities. For instance, some compounds showed significant activity against methicillin-resistant Staphylococcus aureus, indicating the potential of xanthones as antibacterial agents (Rukachaisirikul et al., 2005).

Scientific Research Applications

  • Virology Research : Nigrolineaxanthone V is used in virology to study viral diseases, aiding in the understanding and development of treatments for these conditions (Georgiev, 1955).

  • Cancer Research : This compound has been associated with inducing apoptosis and decreasing cell invasion in skin squamous cell carcinoma (Iliescu et al., 2015). It also showed proapoptotic activity in cervical cancer HeLa cells (Feng et al., 2014).

  • Chemical Synthesis : Nigrolineaxanthone V can be synthesized efficiently for producing other compounds like osajaxanthone and nigrolineaxanthone F (Mondal et al., 2006).

  • Pharmacology : This compound has been found to reduce blood pressure and vascular injury in hypertensive rodents (Idris-Khodja et al., 2017). Additionally, it has potential applications in treating mGluR1-related diseases (Jiang et al., 2015).

  • Antidiabetic and Cytotoxic Activities : Nigrolineaxanthone AA, related to Nigrolineaxanthone V, showed potential antidiabetic and cytotoxic activities, with implications for cancer cell lines treatment (Phukhatmuen et al., 2022).

  • Antibacterial Research : Nigrolineaxanthone F, closely related to Nigrolineaxanthone V, displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (Rukachaisirikul et al., 2005).

  • Neuropharmacology : The bark resin extract of Garcinia nigrolineata, containing Nigrolineaxanthone V, has shown efficacy in reversing stress-induced memory deficit in mice, highlighting its potential in neuropharmacology (Khamphukdee et al., 2022).

Future Directions

Xanthones, including Nigrolineaxanthone V, have drawn more and more attention in recent years due to their wide range of bioactivities . Future research may focus on further elucidating the bioactivities and potential applications of Nigrolineaxanthone V and other xanthones.

properties

IUPAC Name

7,12-dihydroxy-9-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O6/c1-12(2)6-7-14-17(28-5)11-16(25)18-19(26)15-10-13-8-9-24(3,4)30-21(13)20(27)23(15)29-22(14)18/h6,8-11,25,27H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYZJBDJUYIHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC3=C(C2=O)C=C4C=CC(OC4=C3O)(C)C)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nigrolineaxanthone V

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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